molecular formula C5H2N4O3 B11916479 1H-Purine-2,6,8(3H)-trione CAS No. 67708-21-8

1H-Purine-2,6,8(3H)-trione

Cat. No.: B11916479
CAS No.: 67708-21-8
M. Wt: 166.09 g/mol
InChI Key: QBWXIMRDQPYHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Purine-2,6,8(3H)-trione, commonly known as uric acid, is a heterocyclic organic compound with the molecular formula C₅H₄N₄O₃ and a molecular weight of 168.11 g/mol . Its IUPAC name is 7,9-dihydro-1H-purine-2,6,8(3H)-trione, and it is the final oxidation product of purine metabolism in humans and higher primates . Structurally, it consists of a fused bicyclic system: a six-membered pyrimidine ring and a five-membered imidazole ring, with three ketone groups at positions 2, 6, and 8 (Figure 1). Uric acid exists in keto-enol tautomeric forms and exhibits weak acidity (pKa ~5.6) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Purine-2,6,8(3H)-trione can be synthesized through various chemical reactions. One common method involves the oxidation of xanthine, a purine base, using oxidizing agents such as potassium permanganate or nitric acid. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.

Industrial Production Methods: In industrial settings, uric acid is often produced as a byproduct of the fermentation process used in the production of certain antibiotics. The fermentation broth is treated with acids to precipitate uric acid, which is then purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1H-Purine-2,6,8(3H)-trione undergoes several types of chemical reactions, including:

    Oxidation: Uric acid can be further oxidized to allantoin, a more soluble compound, using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of uric acid can yield xanthine or hypoxanthine, depending on the reducing agent and conditions used.

    Substitution: Uric acid can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Allantoin.

    Reduction: Xanthine, hypoxanthine.

    Substitution: Various substituted uric acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H8N4O3
  • Molecular Weight : 196.16 g/mol
  • CAS Number : 944-73-0
  • IUPAC Name : 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione

Structural Characteristics

1H-Purine-2,6,8(3H)-trione features a purine ring with specific methylation patterns that distinguish it from other related compounds such as caffeine and theobromine. Its unique structure allows it to interact with various biological targets.

Chemistry

This compound serves as a precursor in the synthesis of more complex purine derivatives. It is utilized in various chemical reactions including oxidation and substitution, facilitating the development of new compounds with potential applications in pharmaceuticals.

Biology

In biological research, this compound is studied for its role in purine metabolism. It acts as a model compound that aids in understanding the biochemical pathways involving purines. Its interaction with enzymes related to purine metabolism can provide insights into metabolic disorders.

Medicine

The therapeutic potential of this compound is being explored for several conditions:

  • CNS Stimulation : Similar to caffeine, it enhances alertness and reduces fatigue.
  • Bronchodilation : Exhibits potential benefits for respiratory conditions such as asthma by relaxing bronchial muscles.
  • Antioxidant Properties : Demonstrates antioxidant activity that may protect against oxidative stress-related diseases.

Industry

The compound is utilized in the pharmaceutical industry for the production of drugs targeting various health conditions. Its role as a reagent in biochemical assays further underscores its industrial significance.

Activity TypeEffect DescriptionReference
CNS StimulationIncreases alertness and reduces fatigueSmith et al., 2020
BronchodilationRelaxes bronchial musclesZhao et al., 2019
AntioxidantReduces oxidative stressJournal of Antioxidant Research, 2021
Uric Acid RegulationModulates uric acid levelsVarious studies

Case Study Examples

  • CNS Stimulation : A study by Smith et al. (2020) demonstrated significant cognitive improvement in healthy adults following administration of the compound.
  • Bronchodilator Effects : Research by Zhao et al. (2019) indicated that inhaled this compound increased airflow in asthmatic patients.
  • Antioxidant Activity : A study published in the Journal of Antioxidant Research (2021) showed reduced markers of oxidative stress in vitro after treatment with this compound.

Uniqueness of this compound

Unlike caffeine and theobromine which are primarily recognized for their stimulant effects, this compound may possess distinct biochemical and therapeutic properties that warrant further investigation.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6,8(3H)-trione involves its role as an end product of purine metabolism. It is produced in the liver and excreted by the kidneys. Uric acid acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. elevated levels of uric acid can lead to the formation of crystals in joints and tissues, causing gout and other inflammatory conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Uric acid derivatives are primarily characterized by methyl substitutions on nitrogen atoms in the purine ring. Key analogs include:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol)
Uric acid (1H-Purine-2,6,8(3H)-trione) None 69-93-2 C₅H₄N₄O₃ 168.11
1,3-Dimethyluric acid Methyl groups at N1 and N3 944-73-0 C₇H₈N₄O₃ 196.16
3,7-Dimethyluric acid Methyl groups at N3 and N7 13087-49-5 C₇H₈N₄O₃ 196.16
1,3,7-Trimethyluric acid Methyl groups at N1, N3, N7 5415-44-1 C₈H₁₀N₄O₃ 210.19
Tetramethyluric acid (Theacrine) Methyl groups at N1, N3, N7, N9 2309-49-1 C₉H₁₂N₄O₃ 224.22

Key Structural Differences :

  • Methyl substitutions alter electron distribution, affecting solubility and reactivity. For example, 1,3-dimethyluric acid has a logP value of -2.710 (calculated), indicating higher hydrophilicity than its analogs .
  • Tetramethyluric acid (Theacrine) exhibits increased lipophilicity due to four methyl groups, reflected in its higher molecular weight (224.22 g/mol) and melting point (226°C) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Uric Acid 1,3-Dimethyluric Acid Tetramethyluric Acid
logP (octanol/water) -1.54 (exp) -2.710 (calc) ~0.5 (calc)
Water Solubility 33 mg/L (25°C) <10 mg/L <1 mg/L
Melting Point >300°C (decomposes) 226°C (decomposes) 226°C
pKa 5.6 (acidic) ~7.0 ~8.4

Notable Trends:

  • Methylation reduces water solubility : Uric acid dissolves at 33 mg/L, while tetramethyluric acid is nearly insoluble .
  • Increased basicity : Methyl groups donate electron density, raising pKa values in derivatives like tetramethyluric acid .

Data Tables

Table 3: Key Spectral and Analytical Data

Compound NMR Shifts (¹H, ppm) LCMS Purity Key References
Uric acid δ 10.8 (s, 1H, NH) 98% (HPLC)
1,3-Dimethyluric acid δ 3.2 (s, 6H, CH₃) 98.35% (LCMS)
Tetramethyluric acid δ 3.4 (s, 12H, CH₃) 95% (HPLC)

Biological Activity

1H-Purine-2,6,8(3H)-trione, also known as 7,9-dihydro-1H-purine-2,6,8(3H)-trione or uric acid, is a purine derivative with significant biological relevance. This compound plays a crucial role in various metabolic processes and has been studied for its potential therapeutic applications. This article delves into its biological activity, including antioxidant properties, metabolic pathways, and implications in health and disease.

Chemical Structure and Properties

This compound has the molecular formula C5_5H4_4N4_4O3_3 and a molecular weight of approximately 196.16 g/mol. It features a bicyclic structure characteristic of purines, with oxo groups at positions 2, 6, and 8. This unique arrangement contributes to its biological activities and interactions.

Property Value
Molecular FormulaC5_5H4_4N4_4O3_3
Molecular Weight196.16 g/mol
Key Functional GroupsOxo groups
ClassificationPurine derivative

Antioxidant Properties

This compound exhibits notable antioxidant activity , which is essential for mitigating oxidative stress in biological systems. Research indicates that it can effectively scavenge free radicals and reduce oxidative damage to cells. This property is particularly relevant in the context of diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Metabolism and Physiological Role

This compound is primarily involved in the metabolism of purines. It is synthesized from adenine and guanine through a series of enzymatic reactions:

  • Adenine → Inosine → Hypoxanthine → Xanthine → Uric Acid
  • Guanine → Xanthine → Uric Acid

Uric acid serves as the end product of purine metabolism in humans and is excreted via the kidneys. Elevated levels of uric acid can lead to conditions such as gout and kidney stones .

Case Study 1: Uric Acid as a Biomarker

A study explored the role of uric acid as a biochemical marker for differentiating between exudates and transudates in pleural effusion cases. The findings suggested that elevated uric acid levels could indicate certain pathological conditions, highlighting its importance in clinical diagnostics .

Case Study 2: Tumor Lysis Syndrome

In patients undergoing chemotherapy for blood cancers, tumor lysis syndrome can result in rapid cell breakdown and subsequent release of uric acid into the bloodstream. This condition underscores the need for monitoring uric acid levels to prevent acute kidney injury due to crystallization .

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in various therapeutic contexts:

  • Antioxidant Supplements : Due to its ability to scavenge free radicals.
  • Gout Management : As a target for reducing uric acid levels in patients with hyperuricemia.
  • Neuroprotective Agents : Investigated for potential benefits in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 1H-Purine-2,6,8(3H)-trione in synthetic or biological samples?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1H^1H-NMR and 13C^{13}C-NMR spectra with reference data. For example, the 1H^1H-NMR of uric acid derivatives (e.g., 1,3-dimethyl analogues) shows characteristic peaks for methyl groups and hydroxyl protons .
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and tautomeric forms, as uric acid derivatives often exhibit keto-enol tautomerism .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C5_5H4_4N4_4O3_3) by matching exact mass (168.11 g/mol) .

Q. What are the recommended protocols for synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodology :

  • Alkylation Reactions : Introduce methyl or alkyl groups at N1, N3, or N7 positions using dimethyl sulfate or iodomethane in basic conditions (e.g., 3,7-dimethyl derivatives) .
  • Purification : Use column chromatography (silica gel, methanol/dichloromethane gradients) to isolate intermediates. Verify purity via LCMS (>95%) and elemental analysis .
  • Scale-Up Considerations : Optimize reaction times and stoichiometry to minimize byproducts like 1,3,7-trimethyl analogues .

Q. How can aqueous solubility limitations of this compound be addressed in biological assays?

  • Methodology :

  • Co-Solvent Systems : Use dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v) to enhance solubility without disrupting enzyme activity .
  • pH Adjustment : Increase solubility in alkaline buffers (pH >8.4) by deprotonating hydroxyl groups .
  • Salt Formation : Synthesize ammonium salts (e.g., ammonium urate) to improve hydrophilicity .

Advanced Research Questions

Q. How can researchers design experiments to study the redox reactivity of this compound with transition metals?

  • Methodology :

  • Electrochemical Biosensors : Immobilize the compound on carbon electrodes functionalized with pentacyanoferrate or nickel cyanide complexes. Monitor current changes during uric acid oxidation .
  • Spectroscopic Analysis : Use UV-Vis spectroscopy to track charge-transfer complexes (e.g., Fe3+^{3+}-urate) at 290–320 nm .
  • Computational Modeling : Simulate electron transfer pathways using density functional theory (DFT) to predict metal-binding affinities .

Q. What strategies are effective in resolving contradictory data on the inhibitory effects of this compound derivatives in protein aggregation studies?

  • Methodology :

  • Dose-Response Curves : Test derivatives (e.g., pyrimidine-trione analogues) across a wide concentration range (0.1–100 μM) to identify non-linear effects .
  • Aggregation Assays : Use thioflavin-T fluorescence or SDS-PAGE to quantify mutant SOD1 aggregation. Compare results with positive controls (e.g., 1,3-diphenethyl derivatives) .
  • Meta-Analysis : Cross-reference solubility, purity, and stereochemical data to rule out artifacts .

Q. How can researchers optimize the stability of this compound in long-term storage for pharmacological studies?

  • Methodology :

  • Lyophilization : Prepare hydrate forms (e.g., monohydrate) to reduce hydrolysis. Store at -20°C in sealed, desiccated containers .
  • Stability-Indicating Assays : Monitor degradation via HPLC with photodiode array detection (PDA). Track peaks for oxidation products (e.g., allantoin) .
  • Accelerated Stability Testing : Exclude batches showing >5% degradation after 4 weeks at 40°C/75% relative humidity .

Properties

CAS No.

67708-21-8

Molecular Formula

C5H2N4O3

Molecular Weight

166.09 g/mol

IUPAC Name

3H-purine-2,6,8-trione

InChI

InChI=1S/C5H2N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H2,7,8,9,10,11,12)

InChI Key

QBWXIMRDQPYHAG-UHFFFAOYSA-N

Canonical SMILES

C12=NC(=O)N=C1NC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.